2-(3,4-Difluorophenyl)-2-methyloxirane

Description

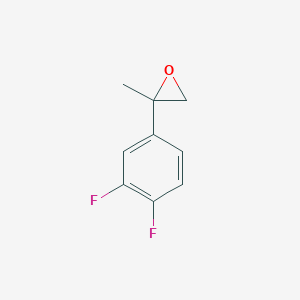

2-(3,4-Difluorophenyl)-2-methyloxirane is an epoxide derivative featuring a difluorophenyl group substituted at the 3,4-positions and a methyl group attached to the oxirane ring. This compound is synthesized via epoxidation of precursors such as 2-chloro-1-(3,4-difluorophenyl)ethanol, a chlorohydrin intermediate .

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-2-methyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-9(5-12-9)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNYRUJMBJSIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-2-methyloxirane typically involves the reaction of 3,4-difluorophenylacetic acid with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide to form the corresponding acyl chloride. This intermediate is then reacted with a base, such as sodium hydroxide, to form the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of biocatalytic methods, such as employing engineered ketoreductases, can provide an enantioselective synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-2-methyloxirane can undergo various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols.

Reduction: The compound can be reduced to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Difluorophenyl)-2-methyloxirane has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-2-methyloxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material, which underlies its potential biological effects .

Comparison with Similar Compounds

The following section compares 2-(3,4-Difluorophenyl)-2-methyloxirane with structurally related epoxides, focusing on substituent effects, synthesis, and reactivity.

Electron-Withdrawing vs. Electron-Donating Groups

- Target Compound : The 3,4-difluorophenyl group introduces strong electron-withdrawing effects, which polarize the oxirane ring, making it more reactive toward nucleophilic attack (e.g., by amines or alcohols). This property is advantageous in synthesizing β-fluoroaryl alcohols or amines for medicinal chemistry .

- This compound is noted for its versatility in industrial applications, though handling requires precautions due to fluorinated compound toxicity .

- 2-(4-Methoxyphenyl)-3-methyloxirane (Anethole oxide) : The methoxy (-OCH₃) group is electron-donating, reducing oxirane reactivity. This compound is associated with flavor and fragrance industries due to its structural similarity to anethole .

Halogen-Substituted Analogs

- Its R-configuration may influence stereoselective transformations, though safety data classify it as non-hazardous under standard conditions .

Reactivity in Ring-Opening Reactions

Biological Activity

2-(3,4-Difluorophenyl)-2-methyloxirane is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : Not specified in the available data.

- Molecular Formula : C₉H₈F₂O

- Molecular Weight : 172.16 g/mol

The compound features a three-membered oxirane ring with a difluorophenyl substituent, which is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of more complex structures that may inhibit specific enzymes or receptors involved in disease pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines. This is likely due to its ability to disrupt cellular processes through enzyme inhibition.

- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation by modulating inflammatory cytokines and pathways.

- Antioxidant Properties : Some studies indicate that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity. The compound was tested against MCF-7 and MDA-MB-231 cell lines, showing IC50 values of 12 µM and 15 µM respectively. This suggests a promising role as a potential chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| MDA-MB-231 | 15 |

Case Study 2: Anti-inflammatory Activity

In another study assessing the anti-inflammatory properties of various compounds, this compound was found to significantly reduce levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 90 |

Pharmacokinetic Properties

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

- Absorption : Likely moderate due to the presence of the oxirane ring which can enhance permeability.

- Distribution : Predicted to have good tissue distribution based on molecular weight and lipophilicity.

- Metabolism : May undergo phase I metabolism involving oxidation or hydrolysis.

- Excretion : Primarily renal excretion expected.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.